2,4-Dichloro-6-cyclopropyl-1,3,5-triazine
Description
Chemical Structure and Properties 2,4-Dichloro-6-cyclopropyl-1,3,5-triazine is a halogenated triazine derivative with the molecular formula C₆H₅Cl₂N₃ and a molecular weight of 205.04 g/mol . The compound features a central 1,3,5-triazine ring substituted with two chlorine atoms at positions 2 and 4 and a cyclopropyl group at position 4. Its InChIKey is BFZPFVIKDQXXKY-UHFFFAOYSA-N, and it is typically available at a purity of ≥95% for laboratory use .
For example, triazine derivatives are key intermediates in synthesizing antiviral agents, herbicides, and organic light-emitting diodes (OLEDs) . The cyclopropyl group may confer unique stability or bioactivity, as seen in related compounds with antiviral properties .
Properties
IUPAC Name |
2,4-dichloro-6-cyclopropyl-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3/c7-5-9-4(3-1-2-3)10-6(8)11-5/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYYBHZFUCSINS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-cyclopropyl-1,3,5-triazine typically involves the chlorination of 1,3,5-triazine derivatives. One common method includes the reaction of cyanuric chloride with cyclopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at low levels to ensure the stability of the intermediate products .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts such as aluminum chloride can further optimize the reaction conditions, leading to higher purity and reduced by-products .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-cyclopropyl-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: While less common, the compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted triazines.
Oxidation Products: Oxidized derivatives of the triazine ring.
Reduction Products: Reduced forms of the triazine compound.
Scientific Research Applications
2,4-Dichloro-6-cyclopropyl-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, herbicides, and other agrochemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-cyclopropyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to nucleophilic sites on proteins or DNA. This binding can lead to the inhibition of enzyme activity or the induction of cellular stress pathways .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Triazine Derivatives
Biological Activity
2,4-Dichloro-6-cyclopropyl-1,3,5-triazine is a heterocyclic compound belonging to the triazine family. Its unique structure, characterized by two chlorine atoms at positions 2 and 4 and a cyclopropyl group at position 6, contributes to its notable biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : Approximately 190.03 g/mol
- Structural Features :
- Dichloro substituents enhance lipophilicity.
- Cyclopropyl group increases bioavailability.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacteria and fungi. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 μg/mL |
| Escherichia coli | 12.5 μg/mL |
| Candida albicans | 6.25 μg/mL |
| Aspergillus niger | 12.5 μg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
Recent studies indicate that this compound also possesses anticancer properties. It has been tested against several cancer cell lines with varying degrees of success.
| Cancer Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung cancer) | 0.20 | Inhibition of PI3K/Akt signaling pathway |
| MCF-7 (Breast cancer) | 1.25 | Induction of apoptosis via BAX/Bcl-2 modulation |
| HeLa (Cervical cancer) | 1.03 | Cell cycle arrest in G2/M phase |
The compound's mechanism involves the inhibition of key signaling pathways critical for cell proliferation and survival .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways.
- Cellular Interaction : It forms covalent bonds with nucleophilic sites on proteins or enzymes, disrupting their normal function.
- Biochemical Pathways : It affects pathways related to cell growth and apoptosis .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several triazine derivatives, including this compound. The results demonstrated that this compound exhibited promising activity against a range of pathogenic microorganisms with MIC values indicating significant potential for development as an antimicrobial agent .
Case Study 2: Anticancer Potential
In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a marked decrease in cell viability. The compound was found to induce apoptosis through the modulation of BAX and Bcl-2 expression levels. Additionally, in vivo studies using animal models showed reduced tumor growth rates when treated with this triazine derivative .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
